![molecular formula C16H12F3NO3 B2505157 7-[4-(三氟甲氧基)苯基]-2,3,4,5-四氢-1,4-苯并恶氮杂卓-5-酮 CAS No. 1430092-39-9](/img/structure/B2505157.png)
7-[4-(三氟甲氧基)苯基]-2,3,4,5-四氢-1,4-苯并恶氮杂卓-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a chemical compound with a molecular weight of 323.27 g/mol. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrahydro-1,4-benzoxazepin-5-one core.
科学研究应用
Pharmacological Applications
1. Squalene Synthase Inhibition
Recent studies have identified compounds similar to 7-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one as potent inhibitors of squalene synthase. This enzyme plays a critical role in cholesterol biosynthesis. Inhibitors of squalene synthase have been shown to effectively lower cholesterol levels in various animal models. For instance, a related compound demonstrated significant lipid-lowering effects in LDL receptor knockout mice and Watanabe heritable hyperlipidemic rabbits by inhibiting the secretion of very-low-density lipoprotein (VLDL) from the liver .
2. Anticancer Activity
The trifluoromethoxy group present in this compound enhances its binding affinity to biological targets, which may lead to the inhibition of kinases involved in cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and disrupt cell cycle progression. The mechanism involves modulation of signal transduction pathways that are crucial for tumor growth and survival.
3. Neurological Effects
Benzoxazepines have been investigated for their potential neuroprotective effects and as anxiolytic agents. The structural features of 7-[4-(trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one suggest it could interact with neurotransmitter systems, possibly leading to sedative or anxiolytic effects. Such properties are valuable for developing treatments for anxiety disorders and other neurological conditions .
Case Study 1: Lipid-Lowering Efficacy
A study involving a series of benzoxazepine derivatives demonstrated that specific modifications could enhance their efficacy as squalene synthase inhibitors. The compound's ability to lower plasma non-high-density lipoprotein cholesterol levels was highlighted through controlled experiments on animal models .
Study Parameters | Results |
---|---|
Model | LDL receptor knockout mice |
Treatment Duration | 2 weeks |
Cholesterol Reduction | Up to 41% |
Case Study 2: Anticancer Mechanism
In vitro studies on related compounds indicated significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethoxy substitution was crucial for enhancing biological activity against specific kinases implicated in cancer progression.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Trifluoromethoxy Derivative | MCF-7 (Breast Cancer) | 15 |
Control | MCF-7 | 50 |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the following steps:
Formation of the Benzoxazepine Core: The initial step involves the formation of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with an amine under acidic conditions to form the benzoxazepine ring.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
作用机制
The mechanism of action of 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These polymers are used in electrochromic devices and have similar trifluoromethoxy groups, which impart unique electronic properties.
FDA-Approved Trifluoromethyl Group-Containing Drugs: These drugs contain trifluoromethyl groups and are used in various therapeutic applications.
Uniqueness
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is unique due to its benzoxazepine core, which distinguishes it from other trifluoromethoxy-containing compounds. This core structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
生物活性
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a synthetic compound characterized by its unique chemical structure and potential biological activities. With a molecular weight of 323.27 g/mol, this compound belongs to the class of benzoxazepines, which are known for their diverse pharmacological properties.
Chemical Structure
The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrahydro-1,4-benzoxazepin core. This structural arrangement is crucial for its biological activity and interaction with various molecular targets.
The biological activity of 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one primarily stems from its ability to interact with specific enzymes and receptors in biological systems. The trifluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets, leading to modulation of various biological pathways.
Pharmacological Applications
Research indicates that this compound has potential applications in:
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, a related benzoxazepine compound showed an IC50 of 0.13 µM against EA.hy926 cells . While specific data for 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one are still emerging, these findings suggest a promising avenue for further investigation.
- Structure-Activity Relationship (SAR) : Research on SAR highlights how modifications to the benzoxazepine core can significantly impact biological activity. The introduction of electron-withdrawing groups like trifluoromethoxy has been linked to enhanced potency in various assays.
- In Vivo Studies : Although specific in vivo data for this compound are sparse, related compounds have shown efficacy in animal models for cancer and inflammation. Future studies should aim to establish the pharmacokinetics and therapeutic potential of 7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one in vivo.
Comparative Biological Activity Table
Compound Name | Structure | IC50 (µM) | Biological Activity |
---|---|---|---|
7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | Structure | TBD | Anticancer (potential), Anti-inflammatory |
Related Benzoxazepine A | Structure | 0.13 | Cytotoxic against EA.hy926 |
Related Benzoxazepine B | Structure | TBD | Neuroprotective effects |
Note: TBD indicates that specific data is yet to be determined.
属性
IUPAC Name |
7-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)23-12-4-1-10(2-5-12)11-3-6-14-13(9-11)15(21)20-7-8-22-14/h1-6,9H,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKDYGGGKXYGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。